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molecular formula C20H18N2O2 B8554715 Ethyl 5-[1-(pyridin-3-yl)-1H-indol-3-yl]penta-2,4-dienoate CAS No. 95504-37-3

Ethyl 5-[1-(pyridin-3-yl)-1H-indol-3-yl]penta-2,4-dienoate

Cat. No. B8554715
M. Wt: 318.4 g/mol
InChI Key: NCGFDFFBBKWBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04536505

Procedure details

A solution of 1.27 ml of diisopropylamine in 25 ml of tetrahydrofuran is cooled to -65° under nitrogen and 5.7 ml of 1.6M n-butyllithium in hexane is added. After 30 minutes at -65°, 2.0 ml of triethyl 4-phosphonocrotonate is added dropwise. The reaction mixture is stirred for 30 minutes before a solution of 2.0 g of N-(3-pyridyl)indole-3-carboxaldehyde in 20 ml of tetrahydrofuran is slowly added while maintaining the temperature less than -60°. When the addition is complete, cooling is suspended and the reaction mixture slowly warms to room temperature at which temperature it is stirred for 4 hours. The solvent is evaporated and the residue is partitioned between 30 ml of methylene chloride and 20 ml of half saturated ammonium chloride solution. The organic phase is washed with 20 ml of water, dried over sodium sulfate and evaporated to give an oil which crystallizes from hot ethyl acetate to yield 3-[4-(ethoxycarbonyl)butadienyl]-N-(3-pyridyl)-indole, m.p. 112°-113°.
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
N-(3-pyridyl)indole-3-carboxaldehyde
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][CH2:14][O:15][C:16](/[CH:18]=[CH:19]/[CH2:20]P(OCC)(OCC)=O)=[O:17].[N:29]1[CH:34]=[CH:33][CH:32]=[C:31]([N:35]2[C:43]3[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=3)[C:37]([CH:44]=O)=[CH:36]2)[CH:30]=1>O1CCCC1.CCCCCC>[CH2:14]([O:15][C:16]([CH:18]=[CH:19][CH:20]=[CH:44][C:37]1[C:38]2[C:43](=[CH:42][CH:41]=[CH:40][CH:39]=2)[N:35]([C:31]2[CH:30]=[N:29][CH:34]=[CH:33][CH:32]=2)[CH:36]=1)=[O:17])[CH3:13]

Inputs

Step One
Name
Quantity
1.27 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CCOC(=O)/C=C/CP(=O)(OCC)OCC
Step Four
Name
N-(3-pyridyl)indole-3-carboxaldehyde
Quantity
2 g
Type
reactant
Smiles
N1=CC(=CC=C1)N1C=C(C2=CC=CC=C12)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature less than -60°
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
slowly warms to room temperature at which temperature it
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between 30 ml of methylene chloride and 20 ml of half saturated ammonium chloride solution
WASH
Type
WASH
Details
The organic phase is washed with 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes from hot ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=CC=CC1=CN(C2=CC=CC=C12)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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